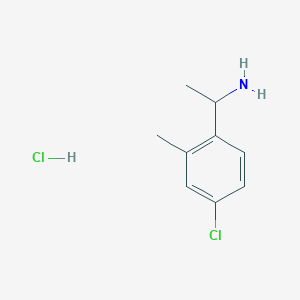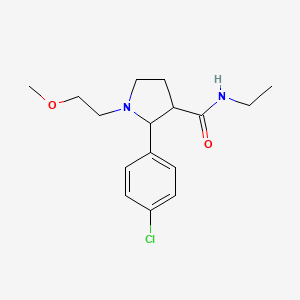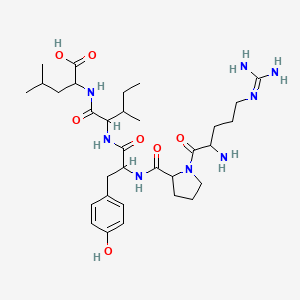
Neurotensin (9-13)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neurotensin (9-13) is a peptide fragment derived from the larger neuropeptide neurotensin. Neurotensin is a 13-amino acid peptide that was first isolated from bovine hypothalamus in 1973. It is widely distributed in the central nervous system and the gastrointestinal tract, where it functions as a neurotransmitter and hormone, respectively . Neurotensin (9-13) specifically refers to the sequence of amino acids from the 9th to the 13th position in the neurotensin peptide chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: Neurotensin (9-13) can be synthesized using standard solid-phase peptide synthesis (SPPS) techniques. The synthesis typically involves the sequential addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin. The reaction conditions often include the use of Fmoc (9-fluorenylmethyloxycarbonyl) as a protecting group for the amino acids, and the coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide) to facilitate peptide bond formation .
Industrial Production Methods: While specific industrial production methods for Neurotensin (9-13) are not well-documented, the general approach would involve large-scale SPPS with automated peptide synthesizers. The process would be optimized for yield and purity, with rigorous quality control measures to ensure consistency and efficacy of the final product.
Chemical Reactions Analysis
Types of Reactions: Neurotensin (9-13) can undergo various chemical reactions, including:
Oxidation: This can occur at the methionine residue if present, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be modified through substitution reactions to create analogs with altered properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the specific modification desired, such as alkylating agents for methylation.
Major Products: The major products of these reactions would depend on the specific modifications made. For example, oxidation of methionine would yield methionine sulfoxide, while reduction of disulfide bonds would yield free thiols.
Scientific Research Applications
Neurotensin (9-13) has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Mechanism of Action
Neurotensin (9-13) exerts its effects primarily through interaction with neurotensin receptors, particularly NTSR1, NTSR2, and NTSR3. These receptors are G-protein coupled receptors that activate various intracellular signaling pathways upon binding with neurotensin . The primary pathways involved include the mitogen-activated protein kinase (MAPK) pathway, the phosphatidylinositol-3 kinase (PI3K) pathway, and the epidermal growth factor receptor (EGFR) pathway . These interactions lead to a range of physiological effects, including modulation of dopamine release, regulation of intestinal motility, and promotion of cell proliferation.
Comparison with Similar Compounds
Neurotensin (8-13): This is a slightly longer fragment that includes the 8th amino acid in addition to the 9-13 sequence.
Neuromedin N: Another neuropeptide that shares structural similarities with neurotensin and can bind to the same receptors.
Uniqueness: Neurotensin (9-13) is unique in its specific sequence and the particular biological activities it mediates. Its shorter length compared to the full neurotensin peptide makes it more amenable to synthetic modifications and potentially more stable in biological systems.
Properties
IUPAC Name |
2-[[2-[[2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H52N8O7/c1-5-19(4)26(29(44)38-24(31(46)47)16-18(2)3)39-27(42)23(17-20-10-12-21(41)13-11-20)37-28(43)25-9-7-15-40(25)30(45)22(33)8-6-14-36-32(34)35/h10-13,18-19,22-26,41H,5-9,14-17,33H2,1-4H3,(H,37,43)(H,38,44)(H,39,42)(H,46,47)(H4,34,35,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFISQWLBSTJAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H52N8O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
660.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,7,9,10-Tetraacetyloxy-5-hydroxy-8,12,15,15-tetramethyl-4-methylidene-13-tricyclo[9.3.1.03,8]pentadec-11-enyl) acetate](/img/structure/B12319707.png)

![1,1,7,7a-Tetramethyl-1a,2,3,6,7,7b-hexahydrocyclopropa[a]naphthalen-5-one](/img/structure/B12319735.png)
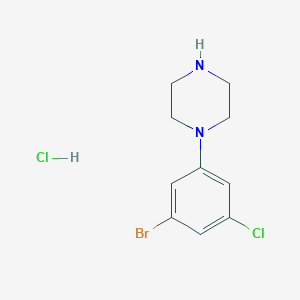
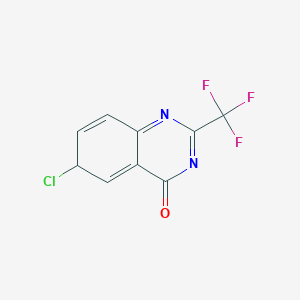
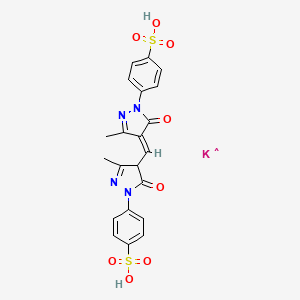
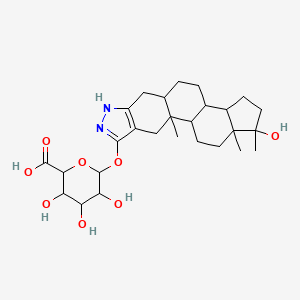
![sodium;2-[4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-2,3-dihydro-1H-cyclopenta[b]indol-3-yl]acetate](/img/structure/B12319776.png)
![methyl 3,4,5-triacetyloxy-6-[N-phenyl-C-(trifluoromethyl)carbonimidoyl]oxyoxane-2-carboxylate](/img/structure/B12319777.png)
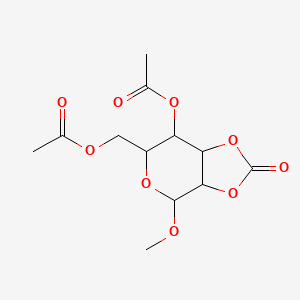
![4-(4-carboxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B12319791.png)
